molecular formula C10H11FN2 B1322527 [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine CAS No. 883531-12-2

[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine

Cat. No.: B1322527
CAS No.: 883531-12-2
M. Wt: 178.21 g/mol
InChI Key: CKVSVEPRQOZBFT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways . Additionally, it can bind to specific receptors, influencing cellular signaling pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, this compound can affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to specific receptors, leading to the activation or inhibition of downstream signaling pathways . It can also inhibit or activate enzymes, resulting in changes in metabolic flux and gene expression . For instance, the binding of this compound to cytochrome P450 enzymes can alter the metabolism of other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that indole derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux and alter the levels of various metabolites . For example, the metabolism of this compound can lead to the formation of reactive intermediates that may contribute to its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, affecting its localization and activity . For instance, indole derivatives have been shown to cross the blood-brain barrier, suggesting their potential use in treating central nervous system disorders .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the mitochondria, where they may exert their effects on cellular respiration and energy metabolism .

Biological Activity

[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine is a compound belonging to the indole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fluorine atom at the 5-position of the indole ring, which enhances its biological properties. The compound's structure allows it to interact with various biological targets, influencing cellular processes and signaling pathways.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.

Cell Line IC50 (µM) Mechanism of Action
MCF-74.2Induction of apoptosis
NCI-H4607.01Cell cycle arrest
HepG-20.71Inhibition of proliferation

The compound has been observed to affect cell signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways, leading to reduced cell viability in various cancer cell lines.

2. Antiviral Properties

This compound has also demonstrated antiviral activity against several viruses. Its mechanism involves inhibiting viral replication and modulating host cell responses.

Virus Type Effect Study Reference
Influenza VirusReduced viral load
HIVInhibition of entry

The interaction with viral proteins and host cell receptors is crucial for its antiviral efficacy, making it a candidate for further research in antiviral drug development.

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Cytokine Effect Mechanism
TNF-alphaDecreased secretionInhibition of NF-kB pathway
IL-6Reduced levelsModulation of JAK/STAT signaling

Studies have indicated that this compound can effectively lower inflammation markers in animal models .

The biological activity of this compound is largely attributed to its ability to bind specific receptors and enzymes:

  • Receptor Interaction: The compound binds to various receptors involved in cell signaling, including those related to growth factor signaling.
  • Enzyme Modulation: It interacts with enzymes such as cytochrome P450, affecting metabolic pathways crucial for drug metabolism and efficacy.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in clinical applications:

  • Cancer Therapy Trials: In preclinical models, the compound showed promising results in reducing tumor size and improving survival rates when used in combination with standard chemotherapy agents .
  • Antiviral Research: A study focusing on its antiviral properties demonstrated significant inhibition of viral replication in vitro, suggesting potential as a therapeutic agent against influenza .

Properties

IUPAC Name

1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9/h2-5,12-13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVSVEPRQOZBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation 1(c), except substituting N,1-dimethyl-5-fluoro-1H-indole-2-carboxamide for the N,1-dimethyl-1H-indole-2-carboxamide, the title compound (1.5 g, 78%) was prepared as a white solid: MS (ES) m/e 193 (M+H)+.
[Compound]
Name
1(c)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,1-dimethyl-5-fluoro-1H-indole-2-carboxamide
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Synthesis routes and methods II

Procedure details

According to the procedure of Preparation 1 (c), except substituting N,1-dimethyl-5-fluoro-1H-indole-2-carboxamide for the N,1-dimethyl-1H-indole-2-carboxamide, the title compound (1.5 g, 78%) was prepared as a white solid: MS (ES) m/e 193 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,1-dimethyl-5-fluoro-1H-indole-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

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